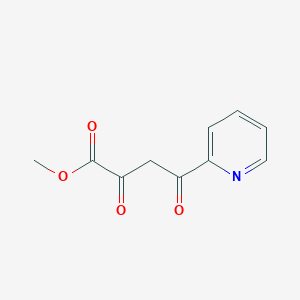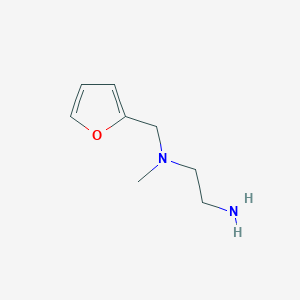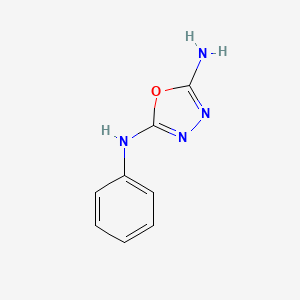
2-N-苯基-1,3,4-恶二唑-2,5-二胺
描述
2-N-phenyl-1,3,4-oxadiazole-2,5-diamine is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 2-N-phenyl-1,3,4-oxadiazole-2,5-diamine involves the cyclization of N-(aryl)-1,2-hydrazinedicarboxamides, mediated by tosylchloride/pyridine in ethanol under a reflux condition . This method has been reported to yield a higher range of products (80–98 %) .Molecular Structure Analysis
The molecular structure of 2-N-phenyl-1,3,4-oxadiazole-2,5-diamine consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving 2-N-phenyl-1,3,4-oxadiazole-2,5-diamine are primarily based on dehydrative cyclization of semicarbazides . The outcomes of these reactions have generally been limited to usage in solid-phase synthetic strategies .科学研究应用
聚合物开发
2-N-苯基-1,3,4-恶二唑-2,5-二胺用于合成各种聚合物。例如,氟化聚(1,3,4-恶二唑-醚-酰亚胺)在极性有机溶剂中表现出高溶解性,并具有显着的热稳定性,分解温度高于 410°C。这些聚合物具有蓝色荧光和 183-217°C 之间的玻璃化转变温度,用于薄涂层和电子应用 (哈姆丘克、哈姆丘克和布鲁玛,2005 年)。
电子和光电材料
该化合物是制造电子和光电应用材料的组成部分。由含恶二唑芳香二胺开发的芳香族聚(醚酰亚胺恶二唑)形成酰胺酸,在热处理后产生具有高热稳定性、良好柔韧性和 241 至 344°C 玻璃化转变温度的薄膜。这些材料还显示出可变的介电常数,使其适用于电子应用 (默瑟,1992 年)。
荧光材料
在另一个应用中,2-N-苯基-1,3,4-恶二唑-2,5-二胺用于合成荧光聚酰胺和聚(酰胺-酰亚胺)。这些聚合物表现出高热稳定性(高于 420°C),并在蓝色区域显示出高量子产率(38.5–58.1%)的荧光,使其适用于各种光学应用 (哈姆丘克、哈姆丘克、霍莫西亚努、尼科莱斯库和卡尔贾,2015 年)。
化学传感器
恶二唑衍生物(如 2-N-苯基-1,3,4-恶二唑-2,5-二胺)用作高选择性阴离子化学传感器。例如,特定的衍生物用于选择性检测 H2PO4- 和 F- 等阴离子,显示出高特异性和灵敏性 (童、周、王、景、王和张,2003 年)。
2-N-苯基-1,3,4-恶二唑-2,5-二胺的科学研究应用
聚合物合成
2-N-苯基-1,3,4-恶二唑-2,5-二胺用于制造各种聚合物。例如,氟化聚(1,3,4-恶二唑-醚-酰亚胺)是使用具有预制成 1,3,4-恶二唑环的芳香二胺合成的。这些聚合物以其在极性有机溶剂中的溶解性和高热稳定性(分解温度高于 410°C)而著称。它们在薄涂层应用中很有用,并表现出蓝色荧光 (哈姆丘克、哈姆丘克和布鲁玛,2005 年)。
材料科学
该化合物有助于开发具有显着电子和光电特性的材料。由含恶二唑芳香二胺合成的芳香族聚(醚酰亚胺恶二唑)形成具有高热稳定性、柔韧性和可变介电常数的薄膜,适用于电子应用 (默瑟,1992 年)。
荧光材料
使用该化合物合成了含有 1,3,4-恶二唑环的新型聚酰胺和聚(酰胺-酰亚胺)。这些聚合物表现出高热稳定性,并在蓝色区域表现出荧光,使其适用于光学应用 (哈姆丘克、哈姆丘克、霍莫西亚努、尼科莱斯库和卡尔贾,2015 年)。
作用机制
Target of Action
The primary targets of N2-Phenyl-1,3,4-Oxadiazole-2,5-Diamine are currently unknown. The compound belongs to the 1,3,4-oxadiazole class, which is known for its wide range of biological activities . .
Mode of Action
1,3,4-oxadiazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, antitubercular, antipyretic, anticancer, central nervous system depressant, antischistosomal, diuretic, analgesic, anticonvulsive, and antiemetic properties . The specific interactions of N2-Phenyl-1,3,4-Oxadiazole-2,5-Diamine with its targets that result in these effects are currently unknown.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
未来方向
Oxadiazoles, including 2-N-phenyl-1,3,4-oxadiazole-2,5-diamine, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future studies could focus on improving the anticancer profile and reducing the toxicological risks .
生化分析
Biochemical Properties
N2-phenyl-1,3,4-oxadiazole-2,5-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
N2-phenyl-1,3,4-oxadiazole-2,5-diamine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of N2-phenyl-1,3,4-oxadiazole-2,5-diamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-phenyl-1,3,4-oxadiazole-2,5-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N2-phenyl-1,3,4-oxadiazole-2,5-diamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .
Metabolic Pathways
N2-phenyl-1,3,4-oxadiazole-2,5-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key metabolic enzymes, leading to reduced production of essential metabolites and altered cellular metabolism . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance .
Transport and Distribution
The transport and distribution of N2-phenyl-1,3,4-oxadiazole-2,5-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .
Subcellular Localization
N2-phenyl-1,3,4-oxadiazole-2,5-diamine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
属性
IUPAC Name |
2-N-phenyl-1,3,4-oxadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTVVGLZVROMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282405 | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74099-09-5 | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74099-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





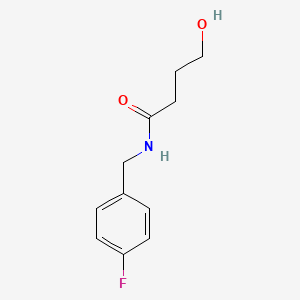
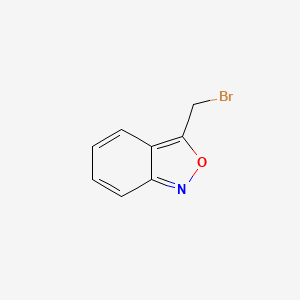



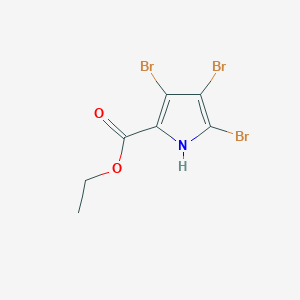

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)

